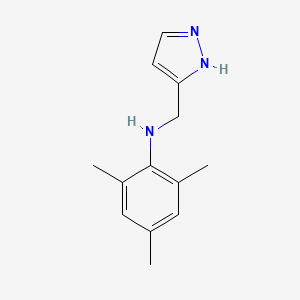
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a pyrazole-based ligand that has been shown to have a variety of biological and biochemical effects.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline binds to metal ions through its pyrazole and aniline groups. The binding of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline to metal ions can result in changes in the electronic properties of the metal ion, which can affect its biological activity.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of copper(II)-dependent enzymes, such as tyrosinase and dopamine β-hydroxylase. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells by inhibiting the activity of copper(II)-dependent enzymes involved in the regulation of oxidative stress. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is the development of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based fluorescent probes for the detection of copper(II) ions in biological samples. Another direction is the synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based metal-organic frameworks with specific properties for drug delivery. Additionally, the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline's effects on copper(II)-dependent enzymes and its potential use in cancer therapy is an area of ongoing research.
合成法
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a catalyst. This reaction results in the formation of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid. Other methods include the reaction of 2,4,6-trimethylaniline with 5-bromo-1H-pyrazole or the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a base.
科学的研究の応用
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been widely used in scientific research as a ligand for various metal ions. It has been shown to have a high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been used as a fluorescent probe for the detection of copper(II) ions in biological samples. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJGFXXYCTGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-2,4,6-trimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)




![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)

![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)